![molecular formula C24H38O6 B14288467 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one CAS No. 125699-31-2](/img/structure/B14288467.png)
1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ether, and ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one typically involves multiple steps, starting from simpler precursors. One common method involves the protection of phenolic groups with methoxymethyl (MOM) groups, followed by the formation of the tetradec-1-EN-3-one backbone through a series of aldol condensations and reductions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the tetradec-1-EN-3-one backbone can be reduced to form a saturated compound.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethoxy groups.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one
- 1,2-Bis(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol
- 1,3-Bis(4-methoxyphenyl)-1-propanone
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain and multiple ether groups differentiate it from other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
125699-31-2 |
|---|---|
Fórmula molecular |
C24H38O6 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1-[3,4-bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-en-3-one |
InChI |
InChI=1S/C24H38O6/c1-4-5-6-7-8-9-10-11-21(25)17-22(26)14-12-20-13-15-23(29-18-27-2)24(16-20)30-19-28-3/h12-16,21,25H,4-11,17-19H2,1-3H3 |
Clave InChI |
XWCFJPORPCZHDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC(=O)C=CC1=CC(=C(C=C1)OCOC)OCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


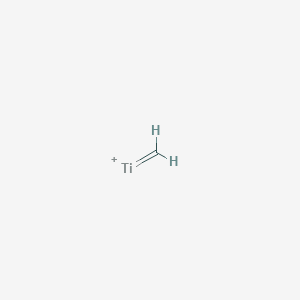
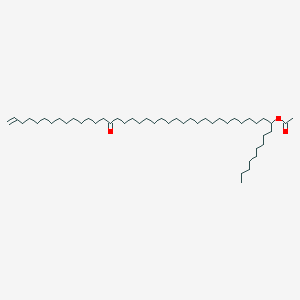
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
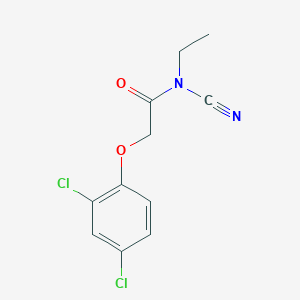
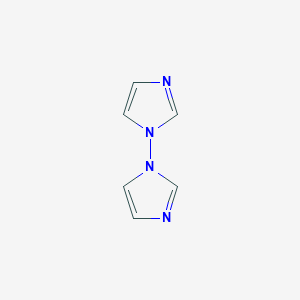
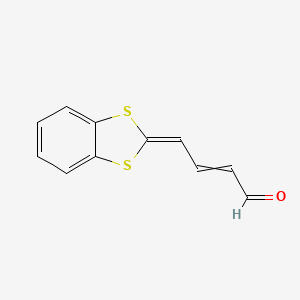
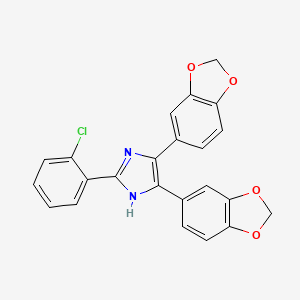
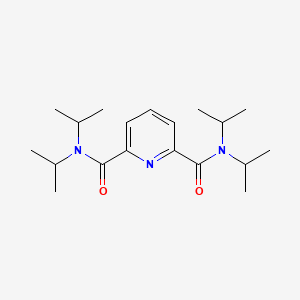
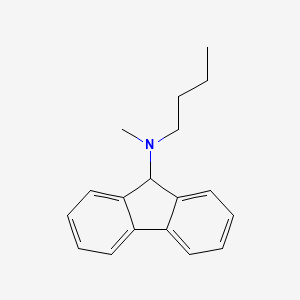
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
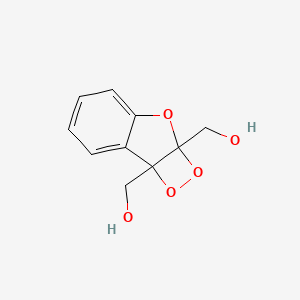
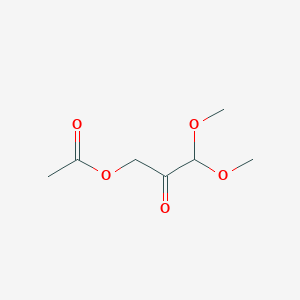
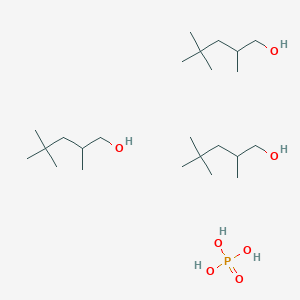
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
